ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
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Overview
Description
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing a sulfur atom, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and transesterification. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate can be compared with other similar compounds, such as:
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-[2-(3-methyl-1-piperidinyl)ethyl]methanesulfonamide: This compound contains a thiopyran ring and a sulfonamide group, making it structurally related but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16O4S |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 2-(1,1-dioxothian-4-yl)acetate |
InChI |
InChI=1S/C9H16O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h8H,2-7H2,1H3 |
InChI Key |
ITIILZDTEPPQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
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